molecular formula C15H16O3 B162252 batatasin III CAS No. 56684-87-8

batatasin III

Cat. No. B162252
CAS RN: 56684-87-8
M. Wt: 244.28 g/mol
InChI Key: VYQXIUVIYICVCM-UHFFFAOYSA-N
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Description

Batatasin III is a stilbenoid, a type of natural product found in various organisms including Coelogyne elata and Dendrobium draconis . It has a molecular formula of C15H16O3 and a molecular weight of 244.28 g/mol .


Synthesis Analysis

This compound and its analogs have been synthesized for various studies . In one study, 26 this compound analogs were synthesized and their anti-inflammatory activity was evaluated in vitro .


Molecular Structure Analysis

This compound has a simple and unique structure compared to other anti-inflammatory agents . It’s a bibenzyl natural product . The IUPAC name for this compound is 3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol .


Chemical Reactions Analysis

This compound and its analogs have shown significant anti-inflammatory activity in vitro . For instance, one of the analogs significantly inhibited nitric oxide production with an IC 50 value of 12.95 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.28 g/mol, XLogP3-AA of 3.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 4 .

Scientific Research Applications

Antinociceptive Efficacy and CNS Safety

Batatasin III, a stilbenoid compound found in Dendrobium species, has demonstrated significant antinociceptive effects in mouse models of inflammatory pain. Studies have shown that this compound at 50 mg/kg can elicit comparable antinociception to 10 mg/kg of indomethacin. Additionally, this compound significantly reduced levels of inflammatory mediators in LPS-stimulated cells. Importantly, there were no potential central nervous system (CNS) side effects observed in mice treated with this compound (Hasriadi et al., 2022).

Allelopathic Capacity in Plant Species

Batatasin-III is associated with the allelopathic effect of the evergreen dwarf shrub Empetrum nigrum. This phenolic compound has been shown to inhibit germination and root elongation in various plant species, although this effect can be modified by the growth substrate. The compound's phytotoxicity was confirmed in bioassays, but its measured content in E. nigrum leaves and humus did not predict the inhibitory effect on root elongation (González et al., 2015).

Antidiabetic Activity as α-Glucosidase Inhibitors

Batatasins, particularly this compound, have been identified as promising α-glucosidase inhibitors, making them potential candidates for antidiabetic agents. This compound inhibited α-glucosidase in a reversible and noncompetitive manner, suggesting a potential role in alleviating postprandial hyperglycemia and as functional food for diabetes management (Weiping Hu et al., 2015).

Anti-Cancer Properties

This compound has exhibited potential anti-cancer activities, particularly in inhibiting the migration of human lung cancer cells. It has shown to suppress epithelial to mesenchymal transition (EMT) and reduce filopodia formation, impacting the migration and invasion capabilities of cancer cells. This establishes this compound as a potential compound for further studies aimed at finding more effective lung cancer treatments (Pinkhien et al., 2017).

Anti-Quorum Sensing Effects

This compound has shown promising anti-quorum sensing (QS) activity, which is a novel approach against bacterial infections. It effectively inhibited violacein production and biofilm formation in Chromobacterium violaceum CV026 without affecting bacterial growth. Molecular docking studies also supported its strong binding interactions with QS-associated proteins (Farha et al., 2023).

Antifungal and Antiprotozoal Properties

This compound has been identified to possess antifungal and antiprotozoal properties, providing a basis for its use in treating infections caused by fungi and protozoa (Cretton et al., 2018).

Mechanism of Action

Target of Action

Batatasin III, a bibenzyl natural product , primarily targets α-glucosidase , an enzyme involved in carbohydrate metabolism. It also interacts with FAK-AKT signaling pathways and plays a role in Epithelial to Mesenchymal Transition (EMT) .

Mode of Action

This compound inhibits α-glucosidase in a reversible and noncompetitive manner . It also suppresses cancer migration and invasion by inhibiting EMT and FAK-AKT signals .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate metabolism pathway , specifically the breakdown of complex carbohydrates . By inhibiting FAK-AKT signals, it influences cell migration and invasion pathways .

Pharmacokinetics

It’s known that this compound undergoesbioactivation to form reactive quinoid intermediates , which subsequently react with glutathione (GSH) via Michael addition . Glucuronidation and GSH conjugation appear to be the primary elimination pathways .

Result of Action

This compound has demonstrated antidiabetic activities by inhibiting α-glucosidase, which could be used to alleviate postprandial hyperglycemia . It also exhibits anticancer activities by suppressing cancer migration and invasion . Furthermore, it has been found to have anti-inflammatory activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the consumption of plants containing this compound as botanical dietary supplements could potentially enhance its bioavailability . .

Safety and Hazards

Batatasin III has been found to have a favorable CNS safety profile . In a study, this compound-treated mice exhibited comparable forced, spontaneous, and general locomotive behaviors to vehicle-treated mice, indicating no potential CNS side effects .

Future Directions

Batatasin III has shown potential as a lead molecule for the development of new analgesics . It could also serve as a lead molecule that could be developed into a potent QS inhibitor . Further studies are needed to explore these potentials.

properties

IUPAC Name

3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXIUVIYICVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904195
Record name Batatasin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Batatasin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

56684-87-8
Record name Batatasin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56684-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batatasin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Batatasin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93.5 - 94.5 °C
Record name Batatasin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: [] Batatasin III exerts its antinociceptive effects, at least in part, through its anti-inflammatory properties. It significantly reduces the production of inflammatory mediators such as nitric oxide, tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV-2 microglial cells. This suggests that this compound may act by modulating the inflammatory response, thereby reducing pain signaling.

A: [] Yes, this compound has been shown to suppress EMT in human non-small cell lung cancer H460 cells. It achieves this by decreasing the expression of N-cadherin and Vimentin while upregulating E-cadherin.

A: [] this compound inhibits the migration and invasion of human non-small cell lung cancer H460 cells by suppressing key signaling pathways. It reduces the phosphorylation of focal adhesion kinase (FAK) on Tyrosine 397 (p-FAK (Try397)), the active form of protein kinase B (AKT), and cell division cycle 42 (CDC42).

A: [] this compound demonstrates anti-QS activity. It inhibits violacein production, a QS-regulated behavior, and biofilm formation in Chromobacterium violaceum CV026 without affecting bacterial growth.

A: [] Molecular docking studies suggest that this compound binds strongly to QS-associated proteins like CviR, LasR, RhlR, PqsE, and PqsR. Molecular dynamics simulations further support its strong interaction with 3QP1, a structural variant of the CviR protein.

ANone: The molecular formula of this compound is C15H16O3 and its molecular weight is 244.29 g/mol.

A: Yes, the structural elucidation of this compound has been extensively researched. Several studies [, , , , , , , , , , , , , , , , , ] utilize techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize its structure. These data are crucial for confirming its identity and purity.

A: [, ] Yes, molecular docking studies have been utilized to investigate the binding interactions of this compound with QS-related proteins. Additionally, molecular dynamics simulations have been used to assess its binding stability with the 3QP1 protein, a structural variant of CViR. These computational approaches provide valuable insights into the potential mechanisms of action of this compound.

A: [] Methylation of the free hydroxyl groups in this compound analogs leads to a decrease in their spasmolytic activity. This suggests that the presence of free hydroxyl groups is important for optimal activity.

A: [] Increasing the number of oxygenated groups in this compound analogs, compared to this compound and gigantol, resulted in decreased smooth muscle relaxant activity. This suggests that an optimal number of oxygenated groups are crucial for this particular activity.

A: [] The hydroxyl group at the C-2′ position in this compound plays a crucial role in its α-glucosidase inhibitory activity. Analogs with modifications at this position show altered activity, highlighting the importance of this structural feature.

A: [] In vitro studies using rat and human liver microsomes and hepatocytes revealed that this compound undergoes both phase I and phase II metabolism. The primary elimination pathways involve glucuronidation and glutathione (GSH) conjugation.

A: [] Yes, this compound can undergo bioactivation to form reactive quinoid intermediates. These intermediates can then react with GSH via Michael addition.

A: [] Yes, differences in the metabolic profile of this compound have been observed between rats and humans. For example, GSH conjugates are formed to a lesser extent in human hepatocytes compared to rat hepatocytes.

A: [] Stilbenoids exhibit varying susceptibility to microbial transformation. Resveratrol, oxyresveratrol, piceatannol, and thunalbene undergo metabolism, primarily through double bond reduction, dihydroxylation, and demethylation. In contrast, this compound and pinostilbene demonstrate stability under similar conditions.

A: [] Yes, significant interindividual differences exist in the speed, intensity, and metabolic pathways of stilbenoid metabolism by human fecal microbiota. This highlights the influence of individual gut microbiota composition on stilbenoid biotransformation.

A: [] this compound exhibits significant antinociceptive effects in mouse models of formalin- and LPS-induced inflammatory pain. In these models, 50 mg/kg of this compound demonstrated comparable antinociception to 10 mg/kg of indomethacin, a commonly used NSAID.

A: [] The human non-small cell lung cancer cell line H460 has been utilized to investigate the anti-proliferative, anti-migration, and anti-invasion activities of this compound in vitro.

A: [, ] this compound exhibits low cytotoxicity. In 3T3 mouse fibroblast cells, it reduced cell viability to 60% at a concentration of 100 μg/mL. In human non-small lung cancer H460 cells, it showed no cytotoxic effects at concentrations lower than 100 μM.

A: [] Based on the rotarod test and the Laboratory Animal Behavior Observation, Registration, and Analysis System, this compound did not induce any noticeable CNS side effects in mice. Treated mice displayed comparable forced, spontaneous, and general locomotive behaviors to control mice.

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